molecular formula C25H25N3O2S B5046812 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-yl-ethanone

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-yl-ethanone

Cat. No.: B5046812
M. Wt: 431.6 g/mol
InChI Key: ALKQWEGPTSIZLI-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-yl-ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenothiazine core linked to a piperazine ring, which is further substituted with a methoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-yl-ethanone involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the phenothiazine core, which is then functionalized to introduce the ethanone group. The piperazine ring is subsequently attached through a nucleophilic substitution reaction, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-yl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often employing reagents like lithium aluminum hydride, can convert the ethanone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with varied functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It has been investigated for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, making it a candidate for drug development.

    Industry: Its unique chemical properties make it useful in the formulation of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-yl-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ability to inhibit specific enzymes can result in altered metabolic processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-yl-ethanone stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:

    Trazodone: An arylpiperazine-based compound with antidepressant properties.

    Naftopidil: Another arylpiperazine derivative used for treating benign prostatic hyperplasia.

    Urapidil: A phenothiazine derivative with antihypertensive effects. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-30-22-11-5-2-8-19(22)27-16-14-26(15-17-27)18-25(29)28-20-9-3-6-12-23(20)31-24-13-7-4-10-21(24)28/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQWEGPTSIZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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